![molecular formula C7H11NO2 B567585 2-Oxa-7-azaspiro[4.4]nonan-1-one CAS No. 1309588-02-0](/img/structure/B567585.png)

2-Oxa-7-azaspiro[4.4]nonan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

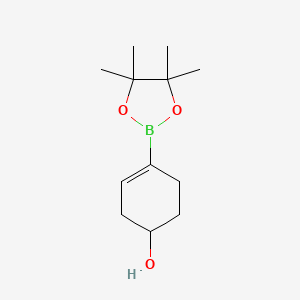

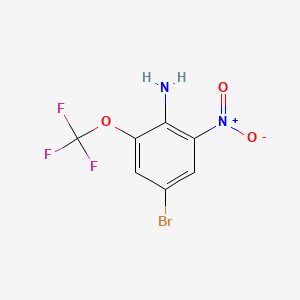

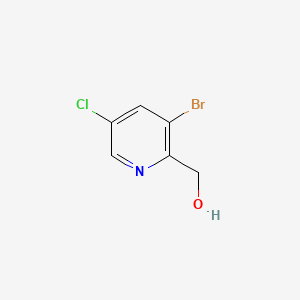

“2-Oxa-7-azaspiro[4.4]nonan-1-one” is a chemical compound with the molecular formula C7H11NO2 . It is available in the form of a powder or a light yellow liquid . The IUPAC name for this compound is also “2-oxa-7-azaspiro[4.4]nonan-1-one” and it has the InChI code "1S/C7H11NO2/c9-6-7(2-4-10-6)1-3-8-5-7/h8H,1-5H2" .

Molecular Structure Analysis

The molecular weight of “2-Oxa-7-azaspiro[4.4]nonan-1-one” is 141.17 or 177.63 when it is in the form of hydrochloride . The structure of this compound includes a spirocyclic ring system, which consists of two rings sharing a single atom .Physical And Chemical Properties Analysis

“2-Oxa-7-azaspiro[4.4]nonan-1-one” is a powder or a light yellow liquid . It is stored at room temperature . and 97% when it is in its base form .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis :

- "2-Oxa-7-azaspiro[4.4]nonane-8,9-diones" were synthesized using a Mn(III)-based reaction, with the pyrrolidinedione ring remaining intact and forming part of the spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017).

- A review on synthetic approaches to various "oxa-azaspiro" compounds, noting their significant biological activities and the novelty of their skeletons, was presented (Sinibaldi & Canet, 2008).

Antimicrobial and Anticancer Properties :

- Bispiroheterocyclic systems derived from "2-oxa-7-azaspiro" compounds were synthesized and exhibited antimicrobial activities (Al-Ahmadi, 1996).

- Novel spiropyrylium salts related to "1-Oxa-4-thiaspiro[4.4] nonan-2-one" showed antimicrobial properties (Al-Ahmadi & El-zohry, 1995).

- Oxa/azaspiro[4,5]trienones, a related class, demonstrated potential as apoptosis inducers and anticancer agents (Yugandhar et al., 2015).

Analgesic Activity :

- Certain derivatives of "2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes" exhibited significant analgesic activity in preclinical models (Cohen, Banner, & Lopresti, 1978).

Application in Neurological Disorders :

- N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione showed anticonvulsant properties in models of epilepsy (Kamiński, Obniska, & Dybała, 2008).

Inhibitors of Enzymatic Activity :

- Novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) were identified, including "1-oxa-8-azaspiro[4.5]decane" derivatives, showing potential in medicinal chemistry optimization (Meyers et al., 2011).

Chemical Transformations for Synthetic Applications :

- A study described the synthesis of "1-oxa-4-azaspiro[4.5]decan-3-one," demonstrating its utility in constructing synthetic receptors and as an intermediate for enzyme inhibitors (Wu et al., 1995).

Propiedades

IUPAC Name |

2-oxa-7-azaspiro[4.4]nonan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6-7(2-4-10-6)1-3-8-5-7/h8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVAUAPLYIDPFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856804 |

Source

|

| Record name | 2-Oxa-7-azaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-7-azaspiro[4.4]nonan-1-one | |

CAS RN |

1309588-02-0 |

Source

|

| Record name | 2-Oxa-7-azaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)

![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)

![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)